4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H15Cl4N3O3S3 and its molecular weight is 559.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 392.26 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to inhibit histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression through chromatin remodeling. Inhibition of these enzymes can lead to increased acetylation of histones, resulting in altered gene expression profiles that favor apoptosis in cancer cells.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance:
- In Vitro Studies: The compound demonstrated an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells. This was notably more potent than other HDAC inhibitors like SAHA (IC50 = 17.25 μM) .
- In Vivo Studies: In xenograft models, the compound showed a tumor growth inhibition (TGI) of about 48.89%, comparable to SAHA's TGI of 48.13%. These findings suggest that the compound may effectively inhibit tumor growth in a living organism .
Apoptosis Induction
Further investigations into the mechanism revealed that treatment with the compound led to:
- Promotion of apoptosis in cancer cells.
- Induction of G2/M phase cell cycle arrest, which is critical for preventing cancer cell proliferation.
Case Studies
-
Study on HDAC Inhibition:
A study focused on the synthesis and evaluation of derivatives of bis(2-chloroethyl) amine showed that modifications could enhance selectivity towards specific HDAC isoforms. The synthesized compound exhibited improved selectivity for HDAC3 with an IC50 value of 95.48 nM . -
Combination Therapy:
Combining this compound with traditional chemotherapeutics like taxol and camptothecin resulted in synergistic effects, enhancing overall anticancer activity at lower doses .
Data Summary Table
Parameter | Value |
---|---|
Molecular Formula | C₁₅H₁₄Cl₂N₄O₂S |
Molecular Weight | 392.26 g/mol |
IC50 (HepG2 Cells) | 1.30 μM |
TGI (Xenograft Model) | 48.89% |
Apoptosis Induction | Yes |
Cell Cycle Arrest | G2/M Phase |
特性
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl4N3O3S3/c19-5-7-25(8-6-20)31(27,28)12-3-1-11(2-4-12)17(26)24-18-23-14(10-29-18)13-9-15(21)30-16(13)22/h1-4,9-10H,5-8H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMHYGGWECGRJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)S(=O)(=O)N(CCCl)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。